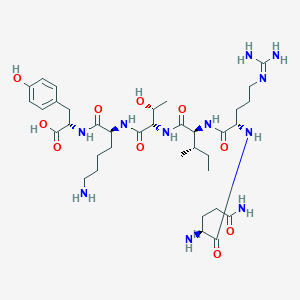![molecular formula C11H13NO2S B12584869 (4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole CAS No. 647859-91-4](/img/structure/B12584869.png)
(4R)-4-{[(R)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique oxazole ring structure, which is fused with a phenyl group and a methanesulfinylmethyl substituent. The stereochemistry of the compound is defined by the (4R) and ® configurations, which play a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Addition of the Methanesulfinylmethyl Group: The methanesulfinylmethyl group can be added through a nucleophilic substitution reaction using a suitable sulfoxide precursor.
Industrial Production Methods
Industrial production of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfoxide group, yielding a thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the thioether derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The methanesulfinyl group may participate in hydrogen bonding or other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine-based compounds.
Uniqueness
(4R)-4-{[®-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry and the presence of the methanesulfinylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
647859-91-4 |
|---|---|
Molecular Formula |
C11H13NO2S |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4R)-4-[[(R)-methylsulfinyl]methyl]-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C11H13NO2S/c1-15(13)8-10-7-14-11(12-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,15-/m1/s1 |
InChI Key |
NNALLEVPAIAAHI-MEBBXXQBSA-N |
Isomeric SMILES |
C[S@@](=O)C[C@H]1COC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CS(=O)CC1COC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-hydroxy-N-{4-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B12584790.png)
![1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene](/img/structure/B12584796.png)
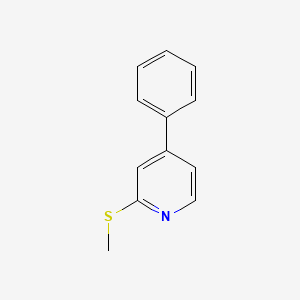
![N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide](/img/structure/B12584809.png)

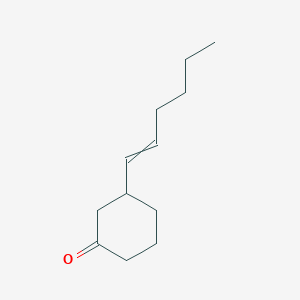
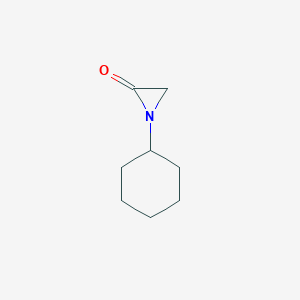

![6-Phenyl-4-[(thiophen-2-yl)methylidene]-2H-1,2,5-oxadiazin-3(4H)-one](/img/structure/B12584836.png)

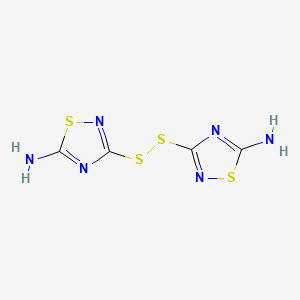
![Methyl 4-[(cyclopent-1-en-1-yl)methoxy]but-2-ynoate](/img/structure/B12584860.png)
